molecular formula C19H11O4D5 B602760 (S)-Warfarin-d5 CAS No. 791013-22-4

(S)-Warfarin-d5

カタログ番号 B602760
CAS番号: 791013-22-4
分子量: 313.37
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Warfarin-d5 is a derivative of Warfarin, which is a widely used anticoagulant drug. It is a chiral compound that has five deuterium atoms in the molecule. The (S)-Warfarin-d5 isotope is used as an internal standard in the quantitative analysis of Warfarin in biological samples.

科学的研究の応用

  • Genetic Factors in Warfarin Dosing : The study by Johnson et al. (2011) discusses how common genetic variants in cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) enzymes account for significant variability in warfarin dosing (Johnson et al., 2011).

  • CYP4F2 Genetic Variant and Warfarin Dose : Caldwell et al. (2008) describe a novel variant in CYP4F2 associated with warfarin dose requirements, contributing to the understanding of genetic influences on warfarin metabolism (Caldwell et al., 2008).

  • LC-MS/MS Determination of Warfarin Enantiomers : Pradhan et al. (2013) report a method for separating individual R and S enantiomers of warfarin, using R WAR d5 and S WAR d5 as internal standards, providing a technique crucial for studying warfarin metabolism (Pradhan et al., 2013).

  • Impact of VKORC1 Gene Polymorphism : Yang et al. (2010) conducted a systematic review and meta-analysis on the relationship between VKORC1 gene polymorphisms and warfarin dosage requirement, highlighting the genetic variability in response to warfarin (Yang et al., 2010).

  • Genetic Determinants of Warfarin Responsiveness : Cha et al. (2010) identified genetic determinants of warfarin responsiveness in the Japanese population, incorporating the genotypes of CYP4F2 and VKORC1 into warfarin dosing algorithms (Cha et al., 2010).

  • Pharmacogenetics of Warfarin Elimination : Takahashi and Echizen (2001) discuss the pharmacogenetic polymorphism of CYP and its association with impaired elimination of warfarin, particularly focusing on the more active (S)-enantiomer (Takahashi & Echizen, 2001).

  • Pharmacogenomics of Warfarin : Kamali and Wynne (2010) review the impact of single nucleotide polymorphisms in CYP2C9 and VKOR on warfarin dose requirement, highlighting the role of pharmacogenomics in individualizing warfarin therapy (Kamali & Wynne, 2010).

  • Warfarin Resistance and VKORC1 Mutations : Rost et al. (2004) identify VKORC1 mutations in patients with warfarin resistance and multiple coagulation factor deficiency, providing insights into the molecular basis of warfarin resistance (Rost et al., 2004).

特性

IUPAC Name

4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-BXGYBMFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Warfarin-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。